molecular formula C12H22O4Se B14300173 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol CAS No. 114810-72-9

1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol

Cat. No.: B14300173
CAS No.: 114810-72-9
M. Wt: 309.27 g/mol
InChI Key: YXKGBOAFKVHZOU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is an organic compound that contains selenium, a rare element in organic chemistry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl and allyl ether groups. The presence of selenium in its structure makes it an interesting subject for research due to selenium’s known biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of allyl alcohol with selenium-containing reagents. One common method involves the use of sodium selenide, which reacts with allyl bromide to form allyl selenide. This intermediate is then reacted with glycidol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as thiols or amines can react with the allyl groups under mild conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Reduced selenium compounds.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium into organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which play a crucial role in various biological processes, including antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the formation of selenenyl sulfide bonds, which are important in redox signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: A selenium-containing analog of methionine.

    Selenourea: An organic compound containing selenium used in various chemical reactions.

Uniqueness

1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is unique due to its specific structure, which combines multiple functional groups with selenium. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

114810-72-9

Molecular Formula

C12H22O4Se

Molecular Weight

309.27 g/mol

IUPAC Name

1-(2-hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C12H22O4Se/c1-3-5-15-7-11(13)9-17-10-12(14)8-16-6-4-2/h3-4,11-14H,1-2,5-10H2

InChI Key

YXKGBOAFKVHZOU-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C[Se]CC(COCC=C)O)O

Origin of Product

United States

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